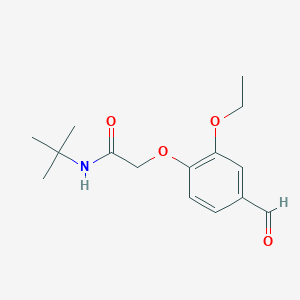
N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Descripción general
Descripción
N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, also known as A-438079, is a synthetic compound that has been extensively studied for its potential therapeutic applications in pain management. A-438079 is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Mecanismo De Acción
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium and sodium ions into the cell, which triggers downstream signaling pathways. N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide acts as a competitive antagonist of the P2X7 receptor, preventing the binding of ATP and subsequent activation of the receptor. This results in the inhibition of downstream signaling pathways and the reduction of pain sensitivity.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to effectively block the P2X7 receptor in various animal models. This has led to the reduction of pain sensitivity and inflammation in these models. N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several advantages for use in lab experiments. It is a highly selective antagonist of the P2X7 receptor, which reduces the potential for off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide. One potential application is in the treatment of chronic pain in humans. Clinical trials are currently underway to investigate the safety and efficacy of N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide in humans. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide in these diseases. Additionally, research is needed to optimize the synthesis of N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide and to develop more potent and selective P2X7 receptor antagonists.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in pain management. The P2X7 receptor is known to play a crucial role in the development and maintenance of chronic pain. N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to effectively block the P2X7 receptor, thereby reducing pain sensitivity in animal models. This has led to the investigation of N-(tert-butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide as a potential treatment for chronic pain in humans.
Propiedades
IUPAC Name |
N-tert-butyl-2-(2-ethoxy-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-19-13-8-11(9-17)6-7-12(13)20-10-14(18)16-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFWTMWNBFEEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-biphenylyloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4388069.png)
![4-hydroxy-3,3-dimethyl-2-(4-propoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4388076.png)

![N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4388090.png)
![2-[benzyl(methyl)amino]-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4388095.png)
![ethyl 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate](/img/structure/B4388101.png)
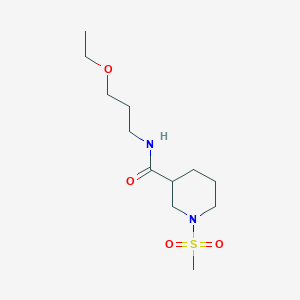
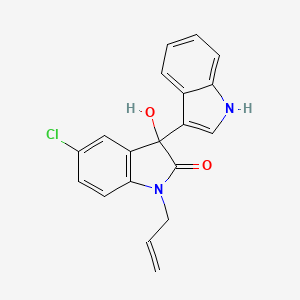
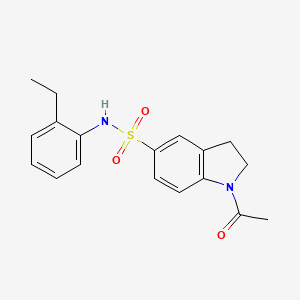
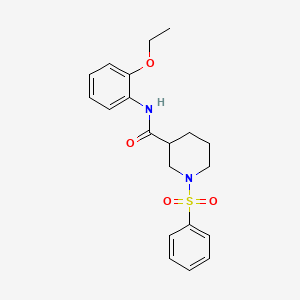
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4388143.png)
![N-[4-(acetylamino)phenyl]-5-(3-chloro-4-fluorophenyl)-2-furamide](/img/structure/B4388153.png)
![(1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4388168.png)
